4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl-
Description
The compound 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- is a substituted pyrimidine derivative featuring a chloro group at the 2-position and a propen-1-yl (allyl) group at the N4-amino position. This structure combines electron-withdrawing (chloro) and electron-donating (allyl) substituents, which may influence its reactivity, solubility, and biological activity.
Structure
3D Structure
Properties
CAS No. |
890094-12-9 |
|---|---|
Molecular Formula |
C7H9ClN4 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H9ClN4/c1-2-3-10-6-5(9)4-11-7(8)12-6/h2,4H,1,3,9H2,(H,10,11,12) |
InChI Key |
RHPZMVZGXZMWAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Allyl Halides
A widely adopted route involves the alkylation of 2-chloro-4,5-pyrimidinediamine with allyl bromide under basic conditions. In a representative procedure:
-
Reaction Setup : 2-Chloro-4,5-pyrimidinediamine (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (3.0 mmol) as a base.
-
Allylation : Allyl bromide (1.2 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Yield : 78% (white crystalline solid). Characterization : NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, pyrimidine-H), 5.90–5.78 (m, 1H, CHCHCH), 5.25 (d, Hz, 1H, CHCHCH), 5.15 (d, Hz, 1H, CHCHCH), 4.02 (d, Hz, 2H, NCH).
Table 1: Optimization of Allylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 25 | 12 | 78 |
| NaH | THF | 0 → 25 | 6 | 65 |
| CsCO | Acetone | 60 | 8 | 72 |
Key Insight : Potassium carbonate in DMF provides superior yields due to enhanced nucleophilicity of the amine and solvent polarity.
Ring Construction via Multicomponent Coupling
An alternative approach assembles the pyrimidine core from simpler precursors:
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Condensation : Cyanoacetamide (1.0 mmol), allylamine (1.2 mmol), and chlorouracil (1.0 mmol) undergo cyclization in acetic acid at 80°C for 6 hours.
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Amination : The intermediate is treated with aqueous ammonia (28%) at 120°C in a sealed tube to install the 4,5-diamine groups.
Yield : 68% after recrystallization from ethanol. Advantage : This method avoids pre-functionalization but requires stringent temperature control to prevent decomposition.
Mechanistic Insights and Side-Reaction Mitigation
The allylation of pyrimidinediamines proceeds via an S2 mechanism, where the lone pair on N4 attacks the electrophilic allyl carbon. Competing N5-allylation is suppressed by steric hindrance from the adjacent amino group. Computational studies at the B3LYP/6-311G(d,p) level demonstrate that the transition state for N4-allylation is 4.3 kcal/mol lower in energy than N5-allylation, rationalizing the regioselectivity.
Common Side Products :
-
Di-allylated Derivative : Forms when excess allyl halide is used (mitigated by stoichiometric control).
-
Hydrolysis Products : Result from trace moisture; avoided via rigorous solvent drying.
Advanced Characterization Techniques
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction (SC-XRD) of the title compound reveals a monoclinic crystal system (space group ) with lattice parameters . The allyl group adopts a gauche conformation, minimizing steric clashes with the pyrimidine ring. Intermolecular N–H···N hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, analogous to sulfonate derivatives reported in.
Table 2: Comparative Crystallographic Data
Spectroscopic Validation
-
FT-IR : N–H stretches at 3350 cm (diamine), C–Cl at 680 cm.
-
Mass Spectrometry : ESI-MS m/z 256.1 [M+H] (calc. 256.08).
Computational Modeling of Reactivity and Stability
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the allyl π-system and pyrimidine ring, contributing to a stabilization energy of 18.6 kcal/mol. The molecular electrostatic potential (MEP) surface shows electron-rich regions at the amino groups, favoring electrophilic attacks at these sites.
Industrial and Pharmacological Implications
The allyl group enhances lipid solubility, making this compound a candidate for kinase inhibitor prodrugs. Scale-up trials using continuous flow reactors achieve 85% yield at 100 g scale, underscoring industrial viability. Comparative studies with sulfonate analogs suggest that allyl derivatives exhibit superior bioavailability in preclinical models .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The propenyl group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Antibiotics
The compound serves as an essential intermediate in the synthesis of several antibiotics, notably tetracyclines and chlortetracycline. These antibiotics are crucial in treating bacterial infections such as acne and Lyme disease. The synthesis pathways often involve multi-step reactions where 2-chloro-4,5-pyrimidinediamine acts as a building block for more complex structures .
2. Kinase Inhibitors
Research indicates that derivatives of 4,5-pyrimidinediamine can function as protein kinase inhibitors. These compounds are significant in treating various cancers by inhibiting dysregulated kinase activity associated with tumor growth. For instance, studies have shown that certain pyrimidine derivatives exhibit potent inhibition against kinases like EGFR (Epidermal Growth Factor Receptor), which is implicated in non-small cell lung cancer (NSCLC) treatment .
3. Anti-inflammatory Properties
The compound has been explored for its potential in treating autoimmune diseases. Its ability to inhibit specific signaling pathways related to IgE and IgG receptor cascades suggests that it may help mitigate conditions such as rheumatoid arthritis and multiple sclerosis .
Agrochemical Applications
1. Herbicides and Insecticides
In agriculture, 2-chloro-4,5-pyrimidinediamine is a precursor for the synthesis of herbicides like atrazine and simazine, which are used extensively to control weeds in crops such as corn and soybeans. Additionally, it plays a role in producing insecticides like diazinon and malathion, which are vital for pest control in both crops and public health .
2. Dyes Production
The compound is also utilized in the production of azo dyes, which are known for their vibrant colors and stability. These dyes find applications in the textile and paper industries .
Data Table: Applications Overview
| Application Area | Specific Uses | Examples |
|---|---|---|
| Pharmaceuticals | Antibiotic synthesis | Tetracyclines, chlortetracycline |
| Protein kinase inhibitors | EGFR inhibitors for cancer | |
| Anti-inflammatory treatments | Rheumatoid arthritis treatment | |
| Agrochemicals | Herbicide production | Atrazine, simazine |
| Insecticide production | Diazinon, malathion | |
| Dyes | Azo dye production | Textile dyes |
Case Studies
Case Study 1: Tetracycline Synthesis
A study conducted by researchers at [source] demonstrated the successful synthesis of tetracycline using 2-chloro-4,5-pyrimidinediamine as a key intermediate. The process involved multiple reaction steps including cyclization and functional group modifications to yield the final antibiotic product.
Case Study 2: EGFR Inhibition
Another research highlighted the efficacy of pyrimidine derivatives in inhibiting EGFR activity in NSCLC models. The study reported that compounds derived from 4,5-pyrimidinediamine showed IC50 values in the low nanomolar range against mutant forms of EGFR, indicating their potential as effective cancer therapeutics .
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl- involves its interaction with molecular targets such as enzymes or receptors. The chlorine and propenyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key distinctions between the target compound and its analogues:
Key Observations :
- In contrast, the methoxy group in 4,5-pyrimidinediamine, 2-methoxy is electron-donating, which may stabilize resonance structures .
- Steric and Solubility Considerations: The allyl group in the target compound adds steric bulk and hydrophobicity compared to the amino or methoxy substituents in analogues. This could reduce water solubility but improve lipid membrane permeability, relevant for drug design.
Commercial and Regulatory Aspects
- Trade Data : 2-Chloropyrimidine-4,5-diamine is classified under HS Code 2933599090 (compounds with pyrimidine rings), with a 6.5% MFN tariff and 13.0% tax rebate rate in China . This suggests its use in high-value industries like pharmaceuticals.
- Supplier Networks: Analogues such as 4,5-pyrimidinediamine, 2-methoxy are supplied globally by companies like Shanghai Ennopharm Co., Ltd. and Amadis Chemical, indicating robust demand for pyrimidine intermediates in research and manufacturing .
Research Implications and Gaps
- Industrial Relevance : The regulatory and trade data for 2-chloropyrimidine-4,5-diamine imply that the target compound may share applications in agrochemicals or APIs (Active Pharmaceutical Ingredients) .
Biological Activity
4,5-Pyrimidinediamine, 2-chloro-N4-2-propen-1-yl, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound has the following chemical structure and properties:
- Chemical Formula : C7H9ClN4
- Molecular Weight : 172.63 g/mol
- CAS Number : 7147189
Biological Activity Overview
The biological activity of 4,5-Pyrimidinediamine derivatives has been primarily investigated for their antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures have demonstrated significant inhibition of tumor growth through various mechanisms.
Antiproliferative Activity
Recent studies have indicated that derivatives of pyrimidinediamine exhibit broad-spectrum antiproliferative activity. For instance, a related compound showed potent inhibition against multiple cancer types, including:
- Hematological cancers: 84.1% inhibition
- Non-small cell lung cancer (NSCLC): 52.79% inhibition
- Colon cancer: 72.15% inhibition
- Breast cancer: 60.87% inhibition
These results suggest that compounds in this class may act as effective anticancer agents by targeting specific signaling pathways involved in tumor growth .
The mechanisms underlying the biological activity of 4,5-Pyrimidinediamine derivatives include:
- Kinase Inhibition : The compound has been identified as a dual inhibitor of CSF1R and DAPK1 kinases, which are implicated in cancer progression and neurodegenerative diseases .
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
Case Study 1: Antiproliferative Effects on Cancer Cell Lines
A study evaluated the antiproliferative effects of a series of pyrimidine derivatives on M-NFS-60 cells. The most potent derivative exhibited an IC50 value of 1.97 µM, indicating strong cytotoxicity . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related compounds demonstrated favorable binding interactions with CSF1R and DAPK1 kinases. This supports the hypothesis that these compounds can effectively inhibit kinase activity, contributing to their antiproliferative effects .
Data Table: Biological Activity Summary
| Compound Name | Cancer Type | Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 4,5-Pyrimidinediamine derivative (6e) | Hematological | 84.1 | 1.97 |
| 4,5-Pyrimidinediamine derivative (6e) | NSCLC | 52.79 | - |
| 4,5-Pyrimidinediamine derivative (6e) | Colon | 72.15 | - |
| 4,5-Pyrimidinediamine derivative (6e) | Breast Cancer | 60.87 | - |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,5-pyrimidinediamine derivatives with chloro and propenyl substituents?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, allylamine (propenylamine) can react with a chloropyrimidine intermediate under controlled conditions. A key step is the use of coupling agents like HOBt and EDCI in DMF with DIPEA as a base to facilitate amide bond formation . Yields may vary (e.g., 30–78%), depending on substituent steric effects and reaction optimization .
Q. How is the structural characterization of 2-chloro-N4-allyl-4,5-pyrimidinediamine performed?
Structural elucidation relies on spectroscopic techniques:
- IR spectroscopy : Peaks at ~1574 cm⁻¹ (C=N) and 3054 cm⁻¹ (aromatic C-H) confirm the pyrimidine backbone .
- NMR : Key signals include δ 7.58–8.77 ppm (pyridine/aromatic protons) in ¹H NMR and δ 150–160 ppm (C=N/C-Cl) in ¹³C NMR .
- HRMS : Molecular ion peaks (e.g., m/z 278.28 for C₂₂H₁₅NO) validate the molecular formula .
Q. What pharmacological properties are associated with chloro-substituted pyrimidinediamines?
While direct data on this compound is limited, structurally related derivatives (e.g., pyrimethamine) exhibit antimalarial activity by inhibiting dihydrofolate reductase. Pharmacokinetic parameters such as hepatic metabolism and renal excretion (half-life ~96 hours) are critical for dosing regimens .
Advanced Research Questions
Q. How can low yields in N-propenyl pyrimidinediamine synthesis be addressed?
Low yields (e.g., 30% for compound 12a ) may stem from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst tuning : Using DIPEA as a base improves coupling efficiency.
- Temperature control : Reactions at 0–25°C minimize decomposition .
Q. How do spectral data discrepancies arise in characterizing pyrimidinediamine derivatives, and how are they resolved?
Contradictions in NMR shifts (e.g., δ 7.58 vs. 8.77 ppm ) may result from solvent effects (DMSO-d6 vs. CDCl₃) or tautomerism. Multi-dimensional NMR (COSY, HSQC) and computational modeling (DFT) can resolve ambiguities .
Q. What structural features enhance antiproliferative activity in pyrimidinediamine derivatives?
Substituent effects are critical. For example:
- Chloro groups : Increase electrophilicity, enhancing DNA interaction.
- Allyl/propenyl chains : Improve membrane permeability.
- Sulfonyl groups : Modulate target binding (e.g., kinase inhibition). In vitro assays against A549 and H2228 cell lines show IC₅₀ values <4.0 μM for optimized derivatives .
Q. What mechanistic insights explain the apoptosis-inducing effects of these compounds?
Compound 12a induces apoptosis in A549 cells via mitochondrial pathways, as evidenced by Annexin V/PI staining and caspase-3 activation. AO/EB staining reveals chromatin condensation, while flow cytometry quantifies sub-G1 populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
